8-(2-萘基)-8-氧代辛酸乙酯

描述

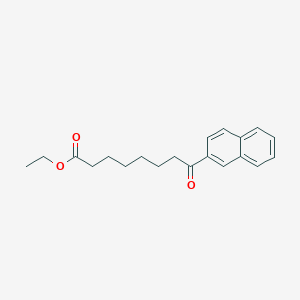

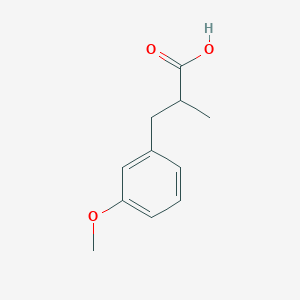

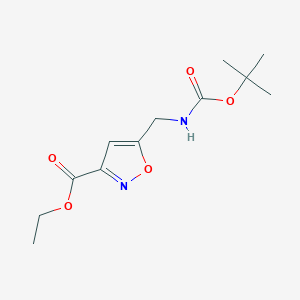

“Ethyl 8-(2-naphthyl)-8-oxooctanoate” is an ester compound, which is formed by condensation of a carboxylic acid and an alcohol. The “8-(2-naphthyl)-8-oxooctanoate” part suggests that the compound contains a naphthyl group, which is a polycyclic aromatic hydrocarbon, and an octanoate group, which is a carboxylic acid derivative. The “ethyl” part indicates that the alcohol used in the ester formation is ethanol .

Molecular Structure Analysis

The molecular structure of “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would likely show a naphthyl group attached to an octanoate group via an ester linkage. The naphthyl group is a fused two-ring system, and the octanoate group would have a chain of eight carbons .

Chemical Reactions Analysis

Esters like “Ethyl 8-(2-naphthyl)-8-oxooctanoate” can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols in the presence of water and an acid or base catalyst. They can also react with Grignard reagents to form tertiary alcohols .

科学研究应用

聚合物合成

8-(2-萘基)-8-氧代辛酸乙酯及其相关化合物在聚合物合成中得到应用。张、纳德雷斯、布鲁克哈特和道古利斯 (2013) 的一项研究探索了使用具有 8-对甲基萘基亚氨基基团的镍(II) α-二亚胺二溴配合物进行乙烯聚合。这些配合物在生产高支化聚乙烯方面显示出潜力,这是聚合物化学领域的一项重大进展 (Zhang 等人,2013)。

分子构象研究

镰田和山本 (1979) 研究了 8-烷基-8,9,10,11-四氢-7H-环辛[de]萘的构象,与 8-(2-萘基)-8-氧代辛酸乙酯密切相关。他们的研究提供了对不同分子构象之间平衡的见解,有助于更深入地理解分子动力学 (镰田和山本,1979)。

抗肿瘤活性

刘等人 2018 年的一项研究合成了 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯,一种与 8-(2-萘基)-8-氧代辛酸乙酯结构相似的化合物。该化合物表现出对癌细胞系增殖的抑制作用,表明其作为抗肿瘤剂的潜力 (刘等人,2018)。

光化学应用

莫利和品科克 (2001) 研究了 2-(1-萘基)乙基苯甲酸酯的光化学,该化合物与 8-(2-萘基)-8-氧代辛酸乙酯有关。他们的研究为分子内电子转移和光反应的机制提供了宝贵的见解,这与理解类似化合物的光化学行为相关 (莫利和品科克,2001)。

寡核苷酸合成

古扎耶夫和马诺哈兰 (2000) 探索了在寡核苷酸合成中使用 2-[(1-萘基)氨基甲酰氧基]乙基基团。这项研究突出了萘基衍生物在保护核间磷酸酯键中的作用,这对于有效的寡核苷酸合成至关重要 (古扎耶夫和马诺哈兰,2000)。

未来方向

The future directions for research on “Ethyl 8-(2-naphthyl)-8-oxooctanoate” would depend on its potential applications. If it has interesting biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be used as a reagent in new synthetic methods .

属性

IUPAC Name |

ethyl 8-naphthalen-2-yl-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-2-23-20(22)12-6-4-3-5-11-19(21)18-14-13-16-9-7-8-10-17(16)15-18/h7-10,13-15H,2-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIRNBRQQNNAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446994 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-naphthyl)-8-oxooctanoate | |

CAS RN |

362669-46-3 | |

| Record name | ETHYL 8-(2-NAPHTHYL)-8-OXOOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

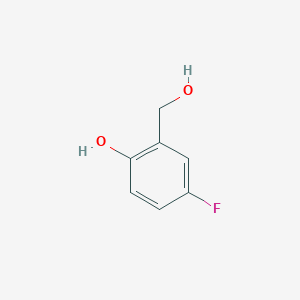

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

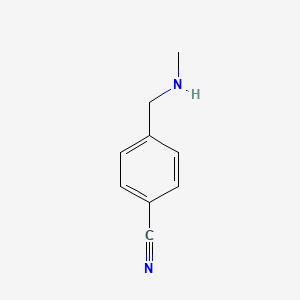

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)